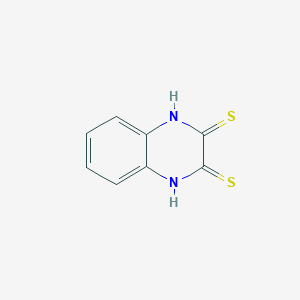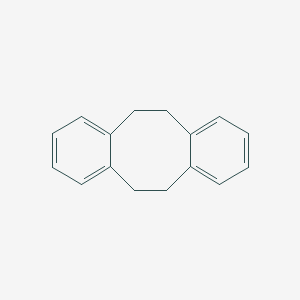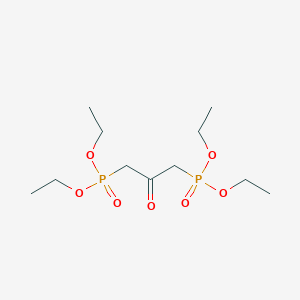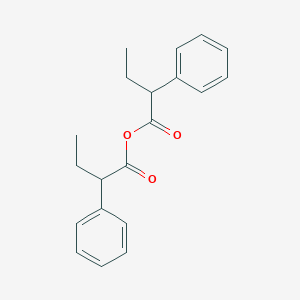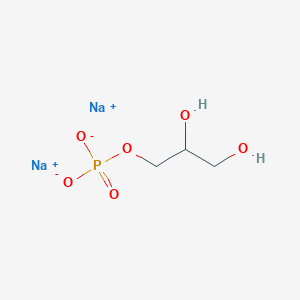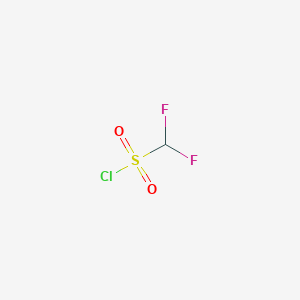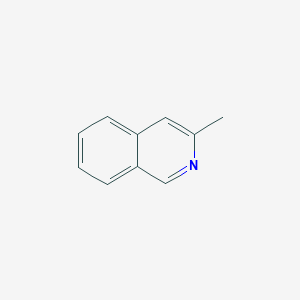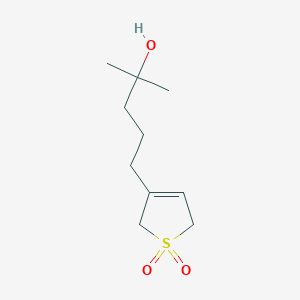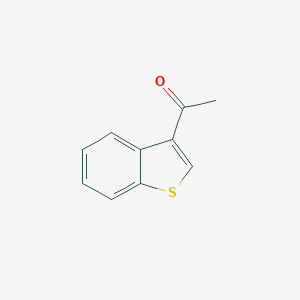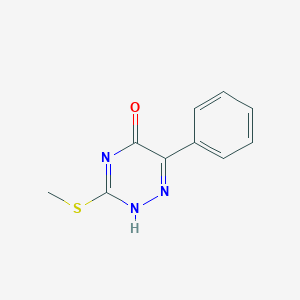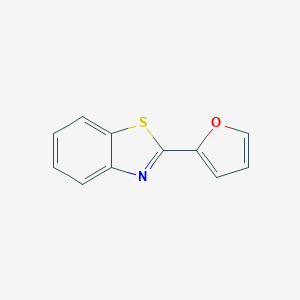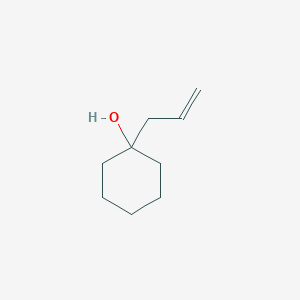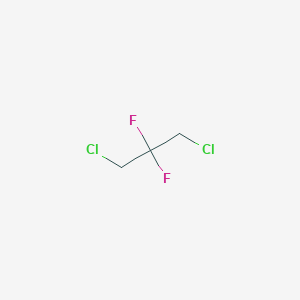
1,3-Dichloro-2,2-difluoropropane
Vue d'ensemble
Description
“1,3-Dichloro-2,2-difluoropropane” is a chemical compound with the molecular formula C3H4Cl2F2 . It has a molecular weight of 148.96 g/mol .
Molecular Structure Analysis
The molecular structure of “1,3-Dichloro-2,2-difluoropropane” consists of three carbon atoms, four hydrogen atoms, two chlorine atoms, and two fluorine atoms . The exact mass of the molecule is 147.96600 .
Applications De Recherche Scientifique
Fluorocarbocations in Chemical Reactions : Wielgat et al. (1985) examined the reaction of 1,3-dihalopropanes with sulphur tetrafluoride, leading to the formation of 1,3-dihalo-2,2-difluoropropanes. This study provided insights into the mechanisms involving fluorocarbonium ions, significant for understanding electrophilic substitution reactions and fluoroalkylation of benzene (Wielgat, Domagała, & Koliński, 1985).
Intermediate in Fluorination Processes : Boberg & Voss (1976) identified the 1,2,3-trichloropropenylium ion as an intermediate in the reaction of 1,2,3,3-tetrachloro-1-propene with SbF3 to form 1,2-dichloro-3,3-difluoro-1-propene, indicating its role in fluorination chemistry (Boberg & Voss, 1976).
Molecular Structure Analysis : Postmyr (1994) conducted a study on the molecular structures and conformational compositions of related compounds, providing valuable data for understanding the physical and chemical properties of such molecules (Postmyr, 1994).
Infrared and Raman Spectroscopy Studies : Powell et al. (1983) used infrared and Raman spectroscopy to analyze related dihalogenated compounds, contributing to the knowledge of their vibrational spectra and conformational behavior (Powell, Klaeboe, Saebo, & Crowder, 1983).
Environmental Impact of Related HCFCs : Tsai (2002) reviewed the environmental hazards and adsorption recovery of hydrochlorofluorocarbons (HCFCs), including compounds structurally related to 1,3-Dichloro-2,2-difluoropropane. This research is crucial for understanding the ecological implications of such chemicals (Tsai, 2002).
Surface Tension Measurements : Higashi, Shibata, & Okada (1997) measured the surface tensions of related fluoropropanes, contributing to the thermophysical property data essential for various industrial applications (Higashi, Shibata, & Okada, 1997).
NMR Spectroscopy of Halogenated Propanes : Marco & Gatti (1972) analyzed the NMR spectra of dihalogenated propanes, providing detailed insights into their molecular structure and conformational energy differences (Marco & Gatti, 1972).
Use in Chromatography : Isemura, Kakita, & Kawahara (2004) found that dichloropentafluoropropanes, structurally similar to 1,3-Dichloro-2,2-difluoropropane, are effective solvents for size exclusion chromatography, highlighting their utility in analytical chemistry (Isemura, Kakita, & Kawahara, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
1,3-dichloro-2,2-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2F2/c4-1-3(6,7)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHYSKIMXVGQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445951 | |
| Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2,2-difluoropropane | |
CAS RN |
1112-36-3 | |
| Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




